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Compound of Interest

Compound Name: D-Tartaric acid

Cat. No.: B033080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

D-tartaric acid, the unnatural enantiomer of the readily available L-tartaric acid, is a

cornerstone of asymmetric synthesis. Its rigid, C2-symmetric backbone and multiple functional

groups make it a versatile chiral building block for a wide range of applications. This document

provides detailed application notes and experimental protocols for the use of D-tartaric acid
and its derivatives as a chiral resolving agent, a precursor to chiral ligands for metal-catalyzed

reactions, and a chiral auxiliary.

D-Tartaric Acid as a Chiral Resolving Agent
Application Note: Chiral resolution is a classical and industrially relevant method for the

separation of enantiomers. D-tartaric acid is an effective resolving agent for racemic bases,

such as amines. The principle lies in the formation of diastereomeric salts with different

physical properties, most notably solubility, allowing for their separation by fractional

crystallization. The resolved enantiomer can then be recovered by treatment with a base.

Experimental Protocol: Resolution of Racemic (±)-α-
Phenylethylamine with D-(-)-Tartaric Acid
This protocol describes the resolution of racemic α-phenylethylamine. Using D-(-)-tartaric acid

will lead to the crystallization of the diastereomeric salt of (R)-α-phenylethylamine.

Materials:
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Racemic (±)-α-phenylethylamine

D-(-)-Tartaric acid

Methanol

50% (w/w) Sodium hydroxide solution

Diethyl ether

Anhydrous sodium sulfate

Deionized water

pH paper

Procedure:

Diastereomeric Salt Formation:

In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of D-(-)-tartaric acid in 120 mL of

methanol. Gentle heating may be required to achieve complete dissolution.[1]

To the warm solution, add 6.05 g (0.05 mol) of racemic (±)-α-phenylethylamine in one

portion.

Swirl the flask to ensure thorough mixing. The solution will become warm.

Allow the flask to stand undisturbed at room temperature. Crystals of the (R)-amine-(D)-

tartrate salt will begin to form. For optimal crystallization, leave the solution for at least 24

hours.[1][2]

Isolation of the Diastereomeric Salt:

Collect the prismatic crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold methanol to remove any adhering mother

liquor containing the more soluble diastereomer.
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Dry the crystals on a filter paper.

Recovery of the Enantiomerically Enriched Amine:

Transfer the crystalline diastereomeric salt to a separatory funnel.

Add 50 mL of water and swirl to partially dissolve the salt.

Add approximately 4.5 mL of 50% aqueous NaOH solution. Check the aqueous layer with

pH paper to ensure it is strongly basic.[2]

Add 30 mL of diethyl ether to the separatory funnel.

Stopper the funnel and shake vigorously, venting frequently to release pressure.

Allow the layers to separate. The resolved (R)-α-phenylethylamine will be in the ether

layer.

Drain the aqueous layer and extract it two more times with 15 mL portions of diethyl ether.

Combine all the ether extracts and dry them over anhydrous sodium sulfate.

Decant or filter the dried ether solution and remove the ether using a rotary evaporator to

obtain the resolved (R)-α-phenylethylamine.

Determination of Enantiomeric Purity:

The enantiomeric excess (ee) of the resolved amine can be determined by polarimetry or

chiral chromatography (HPLC or GC).

Logical Relationship of Chiral Resolution
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Caption: Logical flow of chiral resolution of a racemic amine using D-tartaric acid.

D-Tartaric Acid Derivatives as Chiral Ligands in
Asymmetric Catalysis
Application Note: D-tartaric acid is a versatile scaffold for the synthesis of chiral ligands for a

multitude of asymmetric catalytic reactions. Derivatives of D-tartaric acid have been

successfully employed in reactions such as copper-catalyzed conjugate additions, achieving

high enantioselectivities. The C2-symmetric backbone of tartaric acid provides a well-defined

chiral environment around the metal center, enabling effective stereocontrol.
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Experimental Protocol: Copper-Catalyzed Asymmetric
Conjugate Addition of Diethylzinc to Cyclohexenone
using a D-Tartaric Acid-Derived Ligand
This protocol is based on the successful application of diphosphite ligands derived from D-(-)-

tartaric acid in copper-catalyzed conjugate additions.[3][4]

Part A: Synthesis of a D-Tartaric Acid-Derived Diphosphite Ligand

This is a representative procedure for the synthesis of a chiral diphosphite ligand from a D-
tartaric acid derivative.

Materials:

(2R,3R)-Diethyl tartrate

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

Phosphorus trichloride (PCl₃)

Triethylamine (Et₃N)

Anhydrous toluene

Anhydrous dichloromethane (DCM)

Procedure:

Synthesis of the Phosphorochloridite:

To a solution of (R)-BINOL (1.0 equiv) in anhydrous toluene, add PCl₃ (1.1 equiv) at 0 °C

under an inert atmosphere (e.g., argon).

Stir the mixture at room temperature for 12 hours.

Remove the solvent and excess PCl₃ under reduced pressure to obtain the crude (R)-

BINOL-phosphorochloridite.
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Ligand Formation:

In a separate flask, dissolve (2R,3R)-diethyl tartrate (1.0 equiv) and triethylamine (2.2

equiv) in anhydrous DCM at 0 °C under an inert atmosphere.

Slowly add a solution of the crude (R)-BINOL-phosphorochloridite (2.1 equiv) in anhydrous

DCM to the tartrate solution.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Filter the reaction mixture to remove triethylamine hydrochloride salt.

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the chiral

diphosphite ligand.

Part B: Asymmetric Conjugate Addition Reaction

Materials:

Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂·C₇H₈)

D-Tartaric acid-derived diphosphite ligand (from Part A)

Cyclohex-2-en-1-one

Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

Anhydrous toluene

Procedure:

Catalyst Preparation:
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂·C₇H₈ (0.01

equiv) and the chiral diphosphite ligand (0.012 equiv) in anhydrous toluene.

Stir the solution at room temperature for 30 minutes.

Conjugate Addition:

Cool the catalyst solution to 0 °C.

Add cyclohex-2-en-1-one (1.0 equiv).

Slowly add diethylzinc (1.2 equiv) dropwise over 10 minutes.

Stir the reaction mixture at 0 °C for the time specified by preliminary experiments or TLC

analysis (typically a few hours).

Work-up and Purification:

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Extract the mixture with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the chiral

3-ethylcyclohexanone.

Analysis:

Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC.

Quantitative Data for Copper-Catalyzed Conjugate
Addition
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Entry Enone
Ligand
Derived
From

Yield (%) ee (%) Reference

1
Cyclohex-2-

en-1-one

D-(-)-Tartaric

Acid
>95 up to 96 [3][4]

2
Cyclopent-2-

en-1-one

D-(-)-Tartaric

Acid
High High [3]

3 Chalcone
L-(+)-Tartaric

Acid
High up to 95 [3]

Experimental Workflow for Asymmetric Conjugate Addition

Ligand Synthesis

Asymmetric Catalysis

D-Tartaric Acid Derivative

Chiral Diphosphite Ligand

(R)-BINOL

(R)-BINOL-phosphorochloridite

PCl3

Chiral Cu-Ligand Complex

Cu(I) Source

Chiral 3-Ethylcyclohexanone

Cyclohexenone Diethylzinc
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Click to download full resolution via product page

Caption: Workflow for the synthesis of a D-tartaric acid-derived ligand and its use in

asymmetric conjugate addition.

D-Tartaric Acid Derivatives in Sharpless Asymmetric
Epoxidation
Application Note: The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used

method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[5] The

reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ester (such as diethyl D-

tartrate, D-DET, or diisopropyl D-tartrate, D-DIPT), and an oxidant, typically tert-butyl

hydroperoxide (TBHP). The choice of the D-tartrate directs the epoxidation to a specific face of

the double bond.

Experimental Protocol: Sharpless Asymmetric
Epoxidation of Geraniol
Materials:

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

Diisopropyl D-(-)-tartrate (D-DIPT)

Geraniol

tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

Powdered 4Å molecular sieves

Anhydrous dichloromethane (DCM)

10% (w/v) aqueous solution of tartaric acid

Procedure:

Reaction Setup:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and

under an argon atmosphere, add powdered 4Å molecular sieves.

Add anhydrous DCM and cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.

Catalyst Formation:

To the cooled DCM, add diisopropyl D-(-)-tartrate (D-DIPT) (0.06 equiv).

Add titanium(IV) isopropoxide (0.05 equiv) and stir the mixture for 30 minutes at -20 °C.

Epoxidation:

Add geraniol (1.0 equiv) to the catalyst mixture.

Add tert-butyl hydroperoxide (1.5 equiv) dropwise over a period of 10-15 minutes,

ensuring the internal temperature does not rise above -20 °C.

Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by TLC.

Work-up:

Quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring

vigorously for 1 hour at room temperature.

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure.

Purification and Analysis:

Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC.
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Quantitative Data for Sharpless Asymmetric Epoxidation
using D-(-)-DET or D-(-)-DIPT

Allylic Alcohol Tartrate Ester Yield (%) ee (%) Reference

(E)-2-Hexen-1-ol D-(-)-DET 85 94 [6]

Geraniol D-(-)-DIPT 80 >95 [7][8]

Cinnamyl alcohol D-(-)-DET 88 95 [9]

(Z)-2-Octen-1-ol D-(-)-DET 74 86 [9]

Signaling Pathway of Sharpless Asymmetric Epoxidation

Allylic Alcohol

Chiral Titanium-Tartrate Complex

Diisopropyl D-(-)-tartrate
(D-DIPT) Titanium(IV) isopropoxide

Activated Peroxo-Titanium Complex

tert-Butyl Hydroperoxide
(TBHP)

Enantiomerically Enriched
2,3-Epoxyalcohol

Oxygen Transfer

Click to download full resolution via product page

Caption: Simplified signaling pathway of the Sharpless asymmetric epoxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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